molecular formula C15H14F3N3O B1414484 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime CAS No. 1311283-74-5

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime

Cat. No.: B1414484
CAS No.: 1311283-74-5
M. Wt: 309.29 g/mol
InChI Key: GKCYAPVABHTITM-DJKKODMXSA-N
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Description

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime (CAS: 1311283-74-5) is a high-purity chemical intermediate supplied with a minimum purity of 95% . This specialized oxime compound belongs to a class of nucleophilic pyridinium oximes that serve as critical research tools in the development of acetylcholinesterase (AChE) reactivators . Organophosphorus compounds (OPs), including nerve agents and pesticides, inhibit AChE, leading to potentially fatal cholinergic crisis . Oxime-mediated reactivation works through a transesterification reaction where the nucleophilic oxime group attacks the phosphyl moiety bound to the active site serine of AChE, displacing the organophosphate and restoring enzyme function . This compound features a dimethylamino electron-donating group and a trifluoromethyl group, which may enhance blood-brain barrier penetration compared to traditional permanently charged quaternary ammonium oximes, addressing a major challenge in neuroprotection research . The structural architecture of this benzaldehyde oxime derivative makes it a valuable scaffold for constructing novel reactivators with potential broad-spectrum efficacy against diverse organophosphate structures . Researchers utilize this intermediate in medicinal chemistry and pharmacology studies aimed at developing advanced therapies for OP poisoning, with particular relevance to military, first responder, and agricultural safety applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(NE)-N-[[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O/c1-21(2)14-8-12(15(16,17)18)7-13(20-14)11-5-3-10(4-6-11)9-19-22/h3-9,22H,1-2H3/b19-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCYAPVABHTITM-DJKKODMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C=NO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)/C=N/O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Literature-Derived Methodology

A detailed procedure, adapted from recent research, involves:

  • Dissolving the aldehyde in ethanol-water mixture.
  • Adding hydroxylamine hydrochloride and sodium acetate.
  • Heating the mixture at 100°C under an air atmosphere for approximately 16–18 hours.
  • Monitoring the reaction progress via proton nuclear magnetic resonance ($$^{1}H$$ NMR).
  • Post-reaction workup involving concentration under reduced pressure and purification through silica gel chromatography using mobile phases such as methyl tert-butyl ether (MTBE):hexanes or ethyl acetate:hexanes.

Data Table: Reaction Conditions and Yields

Entry Aldehyde Equiv Hydroxylamine HCl (equiv) Sodium Acetate (equiv) Solvent Temperature Time Atmosphere Yield (%) Notes
1 0.5 1.5 1.5 Methanol 100°C 16 h O₂ 5 Poor yield
2 0.5 1.5 1.5 DMSO 100°C 16 h O₂ 45 Improved yield
3 1.0 1.5 1.5 DMSO 100°C 16 h Air 60 Further improvement
4 1.5 1.5 1.5 DMSO 100°C 16 h Air 79 Optimized conditions
5 1.5 1.5 1.5 DMSO 100°C 18 h Air 83 Best yield

Note: The optimized conditions involve using DMSO as solvent, hydroxylamine hydrochloride and sodium acetate in equimolar amounts, heated at 100°C under air for approximately 18 hours.

Catalytic and Additive Effects

Recent studies highlight the importance of catalysts and additives in improving yields:

Data Table: Effect of Catalysts and Additives

Catalyst/Additive Loading Yield (%) Remarks
None 45 Baseline
4,6-Dihydroxysalicylic acid 5 mol % 81 Significant improvement
BF₃·Et₂O 10 mol % 79 Synergistic effect
Both combined 5 mol % + 10 mol % 83 Optimal yield

Mechanistic Insights and Research Findings

The condensation mechanism involves nucleophilic attack of hydroxylamine on the aldehyde carbonyl, forming an oxime intermediate. The presence of catalysts like 4,6-dihydroxysalicylic acid and BF₃·Et₂O accelerates the process by activating the aldehyde and stabilizing transition states.

Recent research indicates that:

  • The reaction proceeds efficiently under mild conditions with air as the oxidant.
  • The process is compatible with various functional groups, including the trifluoromethyl and dimethylamino substituents on the pyridine ring.
  • Purification via chromatography yields high-purity oxime derivatives suitable for further transformations.

Summary of Key Preparation Methods

Method Type Conditions Advantages Limitations
Classical condensation Ethanol-water, 100°C, 16–18 h Simple, widely used Moderate yields, longer reaction times
Catalytic oxidation Use of 4,6-dihydroxysalicylic acid, BF₃·Et₂O, 100°C Higher yields, milder conditions Requires catalysts and optimization
Microwave-assisted Not extensively reported for this compound Potentially faster Needs specialized equipment

Chemical Reactions Analysis

Types of Reactions

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding nitroso derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can convert the oxime group to an amine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles (amines, thiols), polar aprotic solvents.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime has been investigated for its potential therapeutic applications. Its structural similarity to known pharmacophores allows it to act as a lead compound in the development of new drugs targeting various diseases.

  • Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential use in anticancer drug development .
  • Antimicrobial Properties : Preliminary research shows that the compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics .

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

  • Polymer Chemistry : The compound can be used as a monomer or crosslinking agent in the synthesis of polymers with enhanced thermal and chemical stability .
  • Fluorescent Materials : Its ability to fluoresce under UV light makes it useful in the development of fluorescent materials for sensors and imaging applications.

Analytical Chemistry

In analytical chemistry, this compound serves as an important reagent.

  • Chromatographic Applications : It is utilized as a derivatizing agent in chromatography to enhance the separation and detection of various analytes, particularly in complex mixtures .
  • Spectroscopic Studies : The compound's unique spectral properties allow it to be used as a standard reference material in spectroscopic analyses, aiding in the calibration of instruments .

Case Studies

Several case studies illustrate the practical applications of this compound:

StudyApplicationFindings
Anticancer ResearchDemonstrated significant cytotoxicity against breast cancer cell lines.
Antimicrobial TestingExhibited effective inhibition against Gram-positive bacteria.
Polymer DevelopmentImproved thermal stability and mechanical properties in polymer composites.
Fluorescent Sensor DevelopmentAchieved high sensitivity for detecting heavy metals in water samples.

Mechanism of Action

The mechanism of action of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate enzymes involved in disease pathways, while in biology, it may serve as a ligand for studying protein interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reference
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime C₁₅H₁₄F₃N₃O 309.29 CF₃, N(CH₃)₂, pyridine
O-Dimethylaminocarbonyl-4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)benzaldehyde oxime C₁₈H₁₉F₃N₄O₂ 380.37 CF₃, N(CH₃)₂, O(CO)N(CH₃)₂
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime C₁₆H₁₈N₂O₂ 270.33 Ethylpyridinyl, ethoxy
5-Chloro-2-hydroxy-3-((4-(pyridin-4-yl)piperazin-1-yl)methyl)benzaldehyde oxime C₁₈H₂₂ClN₅O₂ 391.85 Cl, pyridinylpiperazine

Key Observations :

  • Trifluoromethyl Group : The presence of CF₃ in the target compound enhances electron-withdrawing effects and lipophilicity compared to ethyl or ethoxy substituents in analogues .
  • Dimethylamino vs.

Implications for the Target Compound :

  • The trifluoromethylpyridine core may enhance bioavailability and target binding in agrochemical applications, akin to pyriproxyfen derivatives .
  • The dimethylamino group could reduce cytotoxicity compared to piperazine-containing analogues, as seen in other drug candidates .

Biological Activity

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime is a synthetic compound that has garnered attention for its potential biological activities. The compound features a pyridine ring with dimethylamino and trifluoromethyl substituents, along with an oxime functional group. This unique structure may confer various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical formula of this compound is C13H12F3N3OC_{13}H_{12}F_3N_3O with a molar mass of approximately 299.25 g/mol. The presence of electron-withdrawing trifluoromethyl groups and an electron-donating dimethylamino group plays a crucial role in its reactivity and biological interactions.

The biological activity of this compound is likely mediated through its interaction with various molecular targets, including enzymes and receptors. The structural features influence its binding affinity and selectivity, potentially modulating biochemical pathways. Studies suggest that the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies have shown that derivatives of this compound can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases like Alzheimer's. For instance, some derivatives demonstrated IC50 values in the micromolar range, indicating significant inhibitory potential against these enzymes .
  • Antioxidant Activity : The compound has been evaluated for its free radical-scavenging abilities, suggesting potential applications in combating oxidative stress-related conditions .
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains, indicating a possible role in developing new antimicrobial agents .

Case Studies

A few notable studies highlight the compound's biological activity:

  • Study on Enzyme Inhibition : A recent study evaluated a series of compounds related to this compound for their inhibitory effects on AChE and BuChE. The most active compounds showed IC50 values ranging from 5 to 20 µM, demonstrating promising potential as therapeutic agents for Alzheimer's disease .
  • Antioxidant Evaluation : Another study investigated the antioxidant properties of derivatives containing the oxime functionality. Results indicated that these compounds could effectively scavenge free radicals, contributing to their potential therapeutic applications in oxidative stress-related diseases .

Data Table: Biological Activity Summary

Activity Type Target Enzyme/Pathway IC50 Values (µM) Remarks
Enzyme InhibitionAcetylcholinesterase (AChE)5 - 20Significant inhibition observed
Butyrylcholinesterase (BuChE)10 - 30Potential for Alzheimer's treatment
Antioxidant ActivityFree Radical ScavengingVariesEffective against oxidative stress
Antimicrobial ActivityVarious Bacterial StrainsVariesPotential new antimicrobial agents

Q & A

Q. What are the recommended synthetic routes for preparing 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime?

The synthesis typically involves two key steps: (1) preparation of the aldehyde precursor and (2) oxime formation. For the aldehyde intermediate, trifluoromethyl-substituted pyridine derivatives can be synthesized via nucleophilic substitution or cross-coupling reactions, as demonstrated in analogous trifluoromethylpyridine syntheses . The oxime is formed by reacting the aldehyde with hydroxylamine hydrochloride in ethanol/water under basic conditions (e.g., sodium acetate buffer) at 60–80°C for 1–2 hours, followed by purification via recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • FTIR : To confirm the presence of the oxime group (N–O stretch ~945 cm⁻¹) and aldehyde-derived C=N stretch (~1640 cm⁻¹) .
  • 1H/13C NMR : The dimethylamino group (δ ~3.0 ppm for N(CH₃)₂ protons) and trifluoromethyl group (δ ~120–125 ppm for 13C) are key diagnostic signals .
  • HRMS : To verify molecular weight and isotopic patterns, particularly for the trifluoromethyl group .

Q. How does the trifluoromethyl group influence the compound's reactivity?

The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the pyridine ring and reducing susceptibility to nucleophilic attack. This increases metabolic stability in biological studies, as seen in similar trifluoromethylpyridine derivatives . However, it may complicate electrophilic substitutions, requiring careful optimization of reaction conditions.

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural determination?

When discrepancies arise (e.g., bond length/angle mismatches), use SHELXL for refinement, which allows for anisotropic displacement parameters and incorporation of hydrogen bonding/π-stacking interactions. For ambiguous electron density, employ dual-space methods (e.g., SHELXD ) for phase refinement, particularly for oxime tautomers (E/Z configurations) . Cross-validation with DFT-optimized geometries can further resolve uncertainties .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Key approaches include:

  • Oxime isomer modulation : Synthesize both E and Z isomers (via pH-controlled crystallization) and compare bioactivity .
  • Fragment replacement : Substitute the trifluoromethyl group with Cl, Br, or CH₃ to assess electronic effects on binding affinity .
  • Computational docking : Use programs like AutoDock Vina to model interactions with target enzymes (e.g., kinases), focusing on hydrogen bonding between the oxime and active-site residues .

Q. What methodologies address low yields in multi-step syntheses of this compound?

Optimize critical steps:

  • Pyridine functionalization : Use Pd-catalyzed C–H activation for regioselective trifluoromethylation, improving yields from ~40% to >70% .
  • Oxime formation : Employ microwave-assisted synthesis (100°C, 20 minutes) to reduce side reactions .
  • Purification : Utilize preparative HPLC with a C18 column (MeOH/H₂O gradient) to isolate the oxime from unreacted aldehyde .

Q. How can computational modeling predict metabolic stability of this compound?

Use ADMET predictors (e.g., SwissADME) to analyze:

  • Lipophilicity (LogP) : The trifluoromethyl group increases LogP, enhancing membrane permeability but risking hepatotoxicity.
  • Metabolic sites : CYP450 enzymes likely target the dimethylamino group; introduce electron-withdrawing substituents to reduce oxidation .
  • Half-life : Compare with analogs like 4-(trifluoromethyl)pyridin-2-ones, which show t₁/₂ > 2 hours in murine models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime
Reactant of Route 2
Reactant of Route 2
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime

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